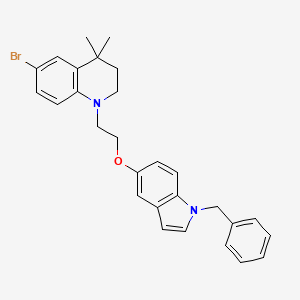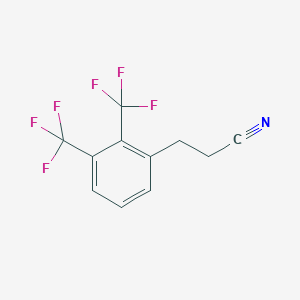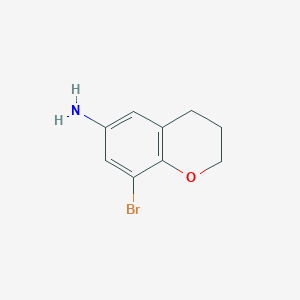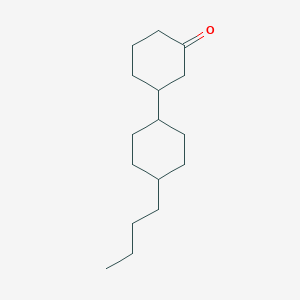
3-(4-Butylcyclohexyl)-1-cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butylcyclohexyl)-1-cyclohexanone is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by the presence of a butyl group attached to the cyclohexyl ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butylcyclohexyl)-1-cyclohexanone typically involves the alkylation of cyclohexanone with 4-butylcyclohexyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Butylcyclohexyl)-1-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones with different functional groups.
Applications De Recherche Scientifique
3-(4-Butylcyclohexyl)-1-cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Butylcyclohexyl)-1-cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4′-Butylcyclohexyl-3,5-difluoro-4-isothiocyanatobiphenyl
- 4′-Pentylcyclohexyl-3,5-difluoro-4-isothiocyanatobiphenyl
Uniqueness
3-(4-Butylcyclohexyl)-1-cyclohexanone is unique due to its specific structural features, such as the presence of a butyl group on the cyclohexyl ring. This structural modification imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H28O |
|---|---|
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
3-(4-butylcyclohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H28O/c1-2-3-5-13-8-10-14(11-9-13)15-6-4-7-16(17)12-15/h13-15H,2-12H2,1H3 |
Clé InChI |
IOFFBBPUURIZFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2CCCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14789975.png)
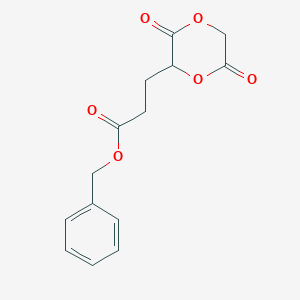
![2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B14789980.png)
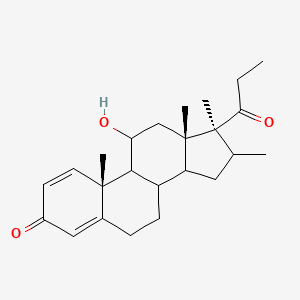
![3-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B14789989.png)

![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)
![tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B14790031.png)
![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)

![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)
